molecular formula C17H17N3O B15227369 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B15227369
M. Wt: 279.34 g/mol
InChI Key: NHRJYHYSPRPLLH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 1-(2-Methoxyphenyl)piperazine
  • 4-allyl-2-methoxyphenol (Eugenol)

Uniqueness

Compared to similar compounds, 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine exhibits unique structural features that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-16(14-10-6-7-11-15(14)21-2)17(18)20(19-12)13-8-4-3-5-9-13/h3-11H,18H2,1-2H3

InChI Key

NHRJYHYSPRPLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2OC)N)C3=CC=CC=C3

Origin of Product

United States

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